molecular formula C27H23BrN4O2 B1192999 KC-11

KC-11

Cat. No. B1192999
M. Wt: 515.411
InChI Key: SJXBIRVGNOAQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KC-11 is a novel selective inhibitor of mtb-dhfr

Scientific Research Applications

Social Media in Science Learning

The application of social media in scientific learning is evidenced by the development of ScienceKit, a mobile social media application. It was used in Kitchen Chemistry (KC), an informal science program teaching scientific inquiry through cooking. This integration highlights the role of social media in enhancing science learning and understanding learner dispositions in science. ScienceKit and KC provide insights into how social media tools can strengthen learning recognition in both educational and research contexts (Ahn et al., 2016).

Measurement Reliability in Chemistry

Key comparison (KC) studies by the Consultative Committee for Amount of Substance help ensure chemical and biochemical measurement reliability, critical for international trade and decision-making. The concept of "degrees of equivalence" (DEq) quantitatively specifies the consistency of individual results compared to a reference value. This methodology facilitates synthesizing results for broader applications, such as documenting core measurement competencies across various domains (Duewer et al., 2014).

Energy and Exergy Analysis in Renewable Energy Systems

The Kalina Cycle System 11 (KCS-11) is explored for low-grade thermal energy conversion. Energy-exergy analysis and optimization are conducted to maximize exergy output, focusing on parameters like fluid flow rates and ammonia mass fraction. This research contributes to optimizing renewable energy systems for higher efficiency (Sun et al., 2014).

Hydrology and Biogeochemistry Research

The Krycklan Catchment Study (KCS) offers a unique infrastructure for research on ecosystem dynamics in boreal landscapes. It facilitates process-based research assessing the impact of external factors like forest management and climate change on various environmental aspects. KCS supports the development of models and guidelines for research, policy, and management (Laudon et al., 2013).

Thermodynamic and Thermo-economic Performance Analysis

A study on solar CPC–KCS hybrid systems shows that optimizing factors like solar radiation and evaporating temperature can significantly improve system performance. This research contributes to the development of efficient renewable energy systems (Xiao et al., 2018).

Waste Heat Utilization in Power Plants

Research on the utilization of waste heat in geothermal brine water using Kalina Cycle System 11 (KCS 11) demonstrates its potential to increase system efficiency. This study is a step forward in optimizing energy resources and reducing environmental impacts (Nasruddin et al., 2015).

properties

Molecular Formula

C27H23BrN4O2

Molecular Weight

515.411

IUPAC Name

1-(1-Benzyl-5-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-methyl-1H-indol-3-yl)ethan-1-one

InChI

InChI=1S/C27H23BrN4O2/c1-18-27(19(2)33)25-14-24(12-13-26(25)31(18)15-20-6-4-3-5-7-20)34-17-22-16-32(30-29-22)23-10-8-21(28)9-11-23/h3-14,16H,15,17H2,1-2H3

InChI Key

SJXBIRVGNOAQRT-UHFFFAOYSA-N

SMILES

CC(C1=C(C)N(CC2=CC=CC=C2)C3=C1C=C(OCC4=CN(C5=CC=C(Br)C=C5)N=N4)C=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KC-11;  KC 11;  KC11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KC-11
Reactant of Route 2
Reactant of Route 2
KC-11
Reactant of Route 3
Reactant of Route 3
KC-11
Reactant of Route 4
Reactant of Route 4
KC-11
Reactant of Route 5
KC-11
Reactant of Route 6
Reactant of Route 6
KC-11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.